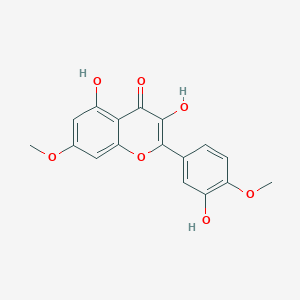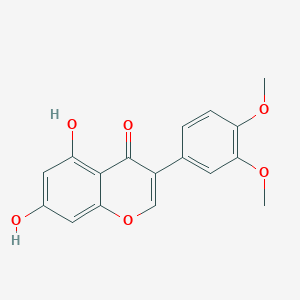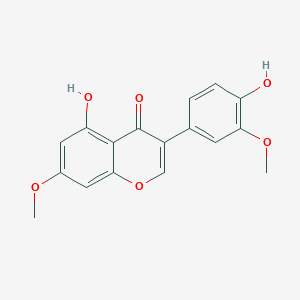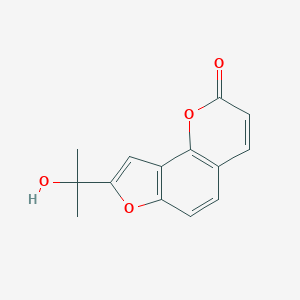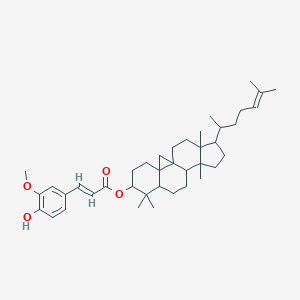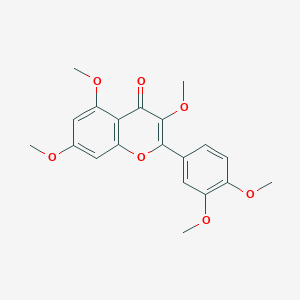
Quercetin pentamethyl ether
Overview
Description
Quercetin pentamethyl ether is a natural product found in Melicope triphylla, Kaempferia parviflora, and other organisms . It has a molecular formula of C20H20O7 .
Synthesis Analysis
The synthesis of Quercetin pentamethyl ether involves a simple and effective per-O-methylation of quercetin with dimethyl sulfate in potassium (or sodium) hydroxide/dimethyl sulfoxide at room temperature for about 2 hours . This process yields Quercetin pentamethyl ether quantitatively as a single product .Molecular Structure Analysis
The molecular structure of Quercetin pentamethyl ether includes a 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one . The InChI representation isInChI=1S/C20H20O7/c1-22-12-9-15 (25-4)17-16 (10-12)27-19 (20 (26-5)18 (17)21)11-6-7-13 (23-2)14 (8-11)24-3/h6-10H,1-5H3 . Chemical Reactions Analysis
The OH group at the 5 position of quercetin is the most resistant to methylation due to its strong intramolecular hydrogen bonding with the carbonyl group at the 4 position . When methyl iodide was used in place of dimethyl sulfate, the C-methylation product 6-methylquercetin pentamethyl ether was also formed .Physical And Chemical Properties Analysis
Quercetin pentamethyl ether has a molecular weight of 372.4 g/mol . Its IUPAC name is 2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one .Scientific Research Applications
Synthesis of QPE
QPE can be synthesized from quercetin through a simple and effective per-O-methylation process . This process involves the use of dimethyl sulfate in potassium (or sodium) hydroxide/dimethyl sulfoxide at room temperature for about 2 hours . The OH group at the 5 position of quercetin is the most resistant to methylation due to its strong intramolecular hydrogen bonding with the carbonyl group at the 4 position .
Antioxidant Activity
QPE has been found to exhibit significant antioxidant activity . In a study comparing the antioxidant capacity of various compounds, quercetin was found to be the best, with an EC50 of 30µg/mL, and the second-best compound was azaleatin, a lesser-known flavone synthesized from quercetin, which showed an EC50 of 36.1µg/mL .
Anti-angiogenic Effect
QPE has been reported to have an anti-angiogenic effect . Anti-angiogenic agents inhibit the growth of new blood vessels (angiogenesis), which can be beneficial in treating diseases such as cancer, where the growth of new blood vessels can contribute to the progression of the disease .
Anticardiac Hypertrophy
QPE has been reported to exhibit anticardiac hypertrophy activity . Cardiac hypertrophy is a condition characterized by the enlargement or thickening of the heart muscle, which can lead to heart failure .
Antidiabetic Activity
QPE has been found to have antidiabetic properties . It can help in the management of blood glucose levels, making it potentially beneficial for individuals with diabetes .
Antimetabolic Disorder
QPE has been reported to have antimetabolic disorder activity . Metabolic disorders are conditions that disrupt normal metabolism, the process of converting food to energy on a cellular level .
properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3,5,7-trimethoxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O7/c1-22-12-9-15(25-4)17-16(10-12)27-19(20(26-5)18(17)21)11-6-7-13(23-2)14(8-11)24-3/h6-10H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALGDHWVALRSLBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C(=O)C3=C(O2)C=C(C=C3OC)OC)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10154467 | |
| Record name | Pentamethoxyquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Quercetin pentamethyl ether | |
CAS RN |
1247-97-8 | |
| Record name | 3,5,7,3′,4′-Pentamethoxyflavone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1247-97-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentamethoxyquercetin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001247978 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quercetin pentamethyl ether | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=115922 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Pentamethoxyquercetin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10154467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | PENTAMETHYLQUERCETIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6J41K636O | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Does the choice of methylation reagent affect the outcome of QPE synthesis?
A1: Yes, using methyl iodide instead of dimethyl sulfate in the synthesis of QPE can lead to the formation of a C-methylation product, 6-methylquercetin pentamethyl ether, alongside QPE. []
Q2: Has QPE shown any potential in cancer research?
A2: Research suggests that QPE may possess anti-carcinogenic properties. In a study on mice, QPE demonstrated approximately 50% inhibition of pulmonary adenoma formation induced by benzo(a)pyrene (BP). This inhibition is linked to QPE's intermediate potency in inducing BP hydroxylase activity. Notably, β-naphthoflavone, a more potent inducer, exhibited almost total inhibition, while rutin, a weak inducer, showed no inhibition. []
Q3: Does methylation of Quercetin impact its biological activity?
A3: Yes, methylation can significantly alter the pharmacokinetic and biochemical properties of flavonoids like Quercetin. Partial methylation, in particular, can enhance metabolic stability, membrane transport, absorption, and oral bioavailability. [] For instance, Azaleatin (quercetin-5-O-methyl ether) exhibits comparable α-amylase inhibitory activity to Quercetin itself. []
Q4: What is known about the photochemical behavior of QPE?
A4: While specific details require further exploration, research indicates that QPE undergoes photooxidative cyclization. [, ] Further investigations have delved into the photochemistry of QPE, although detailed findings are not provided in the abstracts. []
Q5: Where has QPE been identified in nature?
A5: Interestingly, QPE has been isolated from the leaves of Vitex trifolia (family: Lamiaceae). This discovery is considered unusual, as typical phytochemicals from Vitex species often include terpenoids and alkaloids. []
Q6: Are there computational studies investigating the activity of QPE or its derivatives?
A6: Yes, in silico molecular modelling studies have been performed on Azaleatin, a partial methyl ether of Quercetin. These studies revealed that Azaleatin exhibits a good docking energy (-8.8 Kcalmol-1) with the α-amylase receptor. [] This suggests that Azaleatin could be a promising candidate for further structural modifications to improve its activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




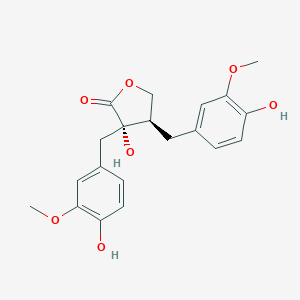
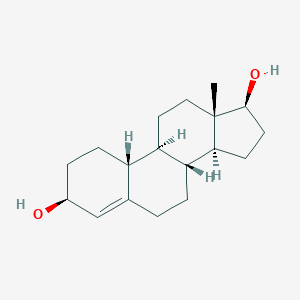
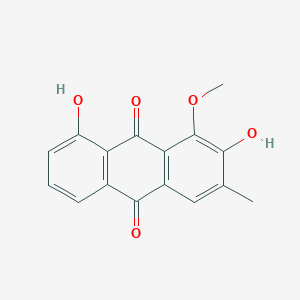
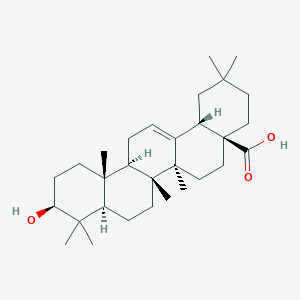
![Methyl (5Z)-5-ethylidene-4-(2-methoxy-2-oxoethyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4H-pyran-3-carboxylate](/img/structure/B191998.png)

